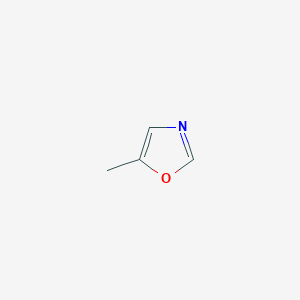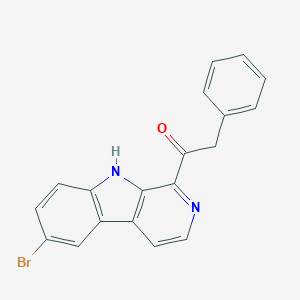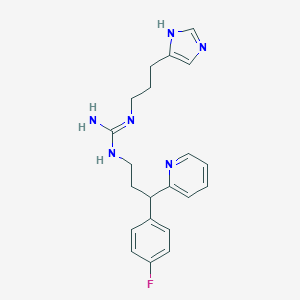
Arpromidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arpromidine is a chemical compound that belongs to the class of imidazoline derivatives. It has been extensively studied for its potential use in treating various medical conditions, including hypertension, heart failure, and diabetes. Arpromidine has been shown to have several biochemical and physiological effects, making it a promising candidate for future research.
Mecanismo De Acción
Arpromidine acts as an agonist at the imidazoline I1 receptor, which is involved in the regulation of blood pressure, insulin secretion, and glucose metabolism. By activating this receptor, arpromidine can modulate various signaling pathways and produce its physiological effects.
Efectos Bioquímicos Y Fisiológicos
Arpromidine has been shown to have several biochemical and physiological effects, including the modulation of sympathetic nervous system activity, the improvement of endothelial function, and the inhibition of renin-angiotensin-aldosterone system activity. It has also been shown to improve cardiac function, increase insulin sensitivity, and decrease inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arpromidine has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, its relatively low potency and selectivity for the imidazoline I1 receptor may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on arpromidine. These include the development of more potent and selective analogs of the compound, the investigation of its effects on other physiological systems, and the exploration of its potential use in combination with other drugs for the treatment of various medical conditions. Additionally, the use of arpromidine in human clinical trials may provide valuable insights into its safety and efficacy.
Métodos De Síntesis
Arpromidine can be synthesized using various methods, including the condensation of 2-phenyl-2-imidazoline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This method has been reported to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
Arpromidine has been studied for its potential use in treating hypertension, heart failure, and diabetes. In animal studies, it has been shown to decrease blood pressure and improve cardiac function. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Propiedades
Número CAS |
106669-71-0 |
|---|---|
Nombre del producto |
Arpromidine |
Fórmula molecular |
C21H25FN6 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine |
InChI |
InChI=1S/C21H25FN6/c22-17-8-6-16(7-9-17)19(20-5-1-2-11-25-20)10-13-27-21(23)26-12-3-4-18-14-24-15-28-18/h1-2,5-9,11,14-15,19H,3-4,10,12-13H2,(H,24,28)(H3,23,26,27) |
Clave InChI |
KZZIVOLMJPSDEP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=NC(=C1)C(CCNC(=NCCCC2=CN=CN2)N)C3=CC=C(C=C3)F |
Sinónimos |
arpromidine N(1)-(3-(4-fluorophenyl)-3-pyridine-2-ylpropyl)-N(2)-(3-(1H-imidazol-4-yl)propyl)guanidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



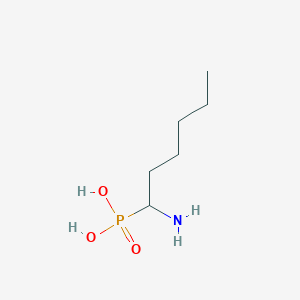
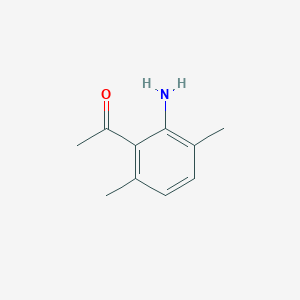
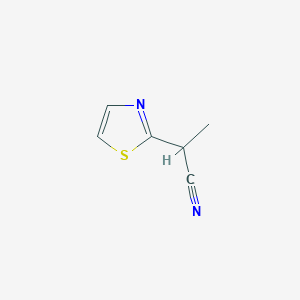
![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
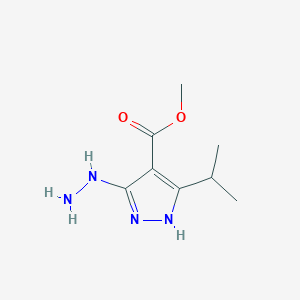
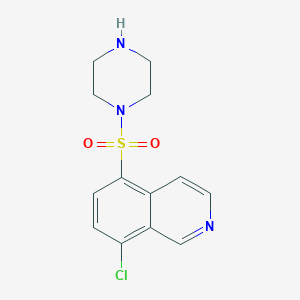

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)
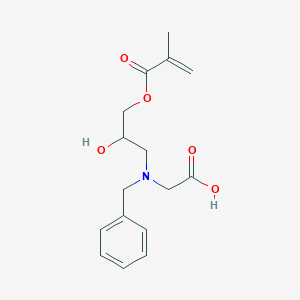
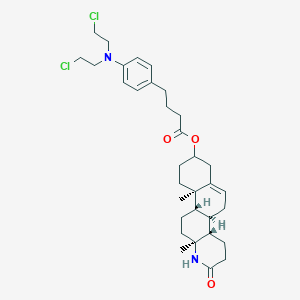
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B9147.png)
